molecular formula C6H4ClN3O B1384420 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol CAS No. 1516103-67-5

4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol

Cat. No. B1384420
M. Wt: 169.57 g/mol
InChI Key: DDZKDZKZCGDKFI-UHFFFAOYSA-N
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Description

4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol is a chemical compound with the CAS Number: 1516103-67-5 . It is a white solid with a molecular weight of 169.57 . It is a purine analog that inhibits the growth of bacteria by binding to the enzyme DNA gyrase . It has been shown to be effective against staphylococcus and Mycobacterium tuberculosis .


Molecular Structure Analysis

The InChI code for 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol is 1S/C6H4ClN3O/c7-6-5-3 (8-2-9-6)1-4 (11)10-5/h1-2,10-11H . The structure of this compound can be further analyzed using this InChI code .


Physical And Chemical Properties Analysis

4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol is a white solid . It has a molecular weight of 169.57 . The compound should be stored at 0-8 C .

Scientific Research Applications

Application in Antidiabetic Research

  • Results : In vitro antidiabetic analysis demonstrated excellent antidiabetic action for compounds 5b, 6c, 7a, and 7b, with IC50 values in the 0.252–0.281 mM range .

Application in Apoptosis Research

  • Results : Some compounds showed promising results. For example, compounds 14a and 14b caused cell cycle arrest at the G1/S phase in MCF7 cells. Compounds 16b and 18b induced the apoptotic death of MCF7 cells .

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, and H319 . Precautionary statements include P264, P270, P280, P301+P312, P302+P352, P305+P351+P338, P321, P330, P332+P313, P337+P313, P362, and P501 .

properties

IUPAC Name

4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3O/c7-6-5-3(8-2-9-6)1-4(11)10-5/h1-2,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDZKDZKZCGDKFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC2=C1N=CN=C2Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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